
2-Bromo-4,5-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4,5-dimethylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of bromine at the 2-position and methyl groups at the 4 and 5 positions on the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethylpyrimidine can be achieved through several methods. One common approach involves the bromination of 4,5-dimethylpyrimidine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of a continuous flow reactor, which allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4,5-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used in cross-coupling reactions. The reactions are typically carried out in the presence of a base, such as potassium carbonate (K2CO3), in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives with various functional groups.
Oxidation and Reduction Reactions: Pyrimidine N-oxides or dehalogenated pyrimidines.
Coupling Reactions: Aryl or vinyl-substituted pyrimidines.
Aplicaciones Científicas De Investigación
2-Bromo-4,5-dimethylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals. It serves as a precursor for the synthesis of compounds with antimicrobial, antiviral, and anticancer properties.
Medicine: Research into the medicinal properties of pyrimidine derivatives has led to the development of drugs targeting various diseases. This compound is explored for its potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4,5-dimethylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4,6-dimethylpyrimidine: Similar structure with bromine at the 2-position and methyl groups at the 4 and 6 positions.
2-Chloro-4,5-dimethylpyrimidine: Chlorine atom at the 2-position instead of bromine.
2-Amino-4,5-dimethylpyrimidine: Amino group at the 2-position instead of bromine.
Uniqueness
2-Bromo-4,5-dimethylpyrimidine is unique due to the specific positioning of the bromine atom and methyl groups, which influence its reactivity and properties
Propiedades
Fórmula molecular |
C6H7BrN2 |
|---|---|
Peso molecular |
187.04 g/mol |
Nombre IUPAC |
2-bromo-4,5-dimethylpyrimidine |
InChI |
InChI=1S/C6H7BrN2/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3 |
Clave InChI |
JKYRQFSEYHIXIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


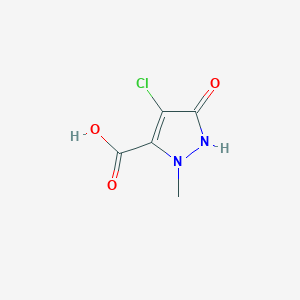

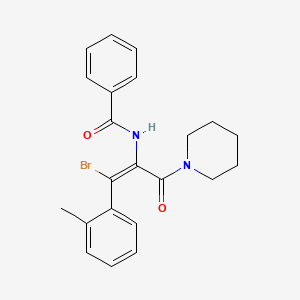
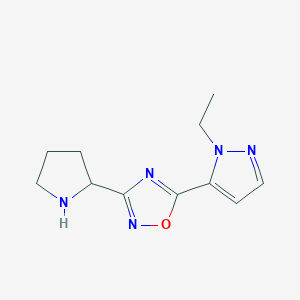

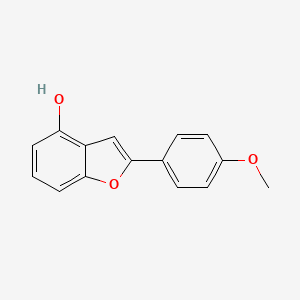

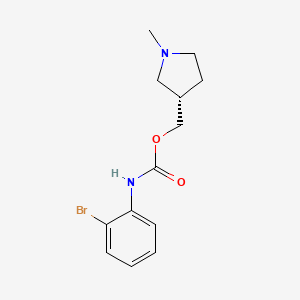
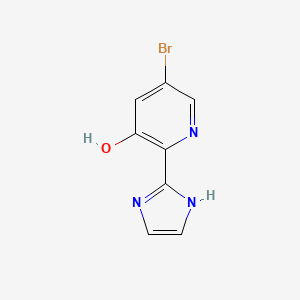

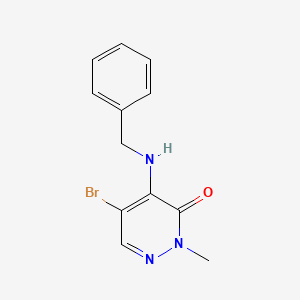
![3-Cyclopentyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11778823.png)
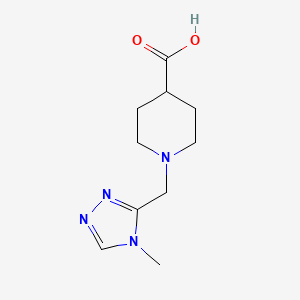
![Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B11778829.png)
